2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium
Description
Introduction to 2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium
Chemical Classification and Structural Significance
2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium belongs to the class of hemicyanine dyes , characterized by a polymethine chain connecting a benzoxazolium moiety and a benzoselenazolium group. The compound’s core structure features:
- A benzoxazolium unit (3-ethyl-5-methoxy substitution) at one terminus.
- A benzoselenazolium unit (5,6-dimethoxy and 3-sulphonatopropyl substitutions) at the other terminus.
- A conjugated but-1-enyl bridge facilitating extended π-electron delocalization.
The sulphonatopropyl group (-SO₃⁻) imparts water solubility, critical for applications in aqueous environments. Methoxy groups at positions 5 and 6 on the benzoselenazolium ring enhance electron-donating capacity, stabilizing the excited state in optical applications. The ethyl substituent on the benzoxazolium nitrogen modulates steric effects, preventing aggregation in solution.
Structural Significance :
Historical Development of Benzoxazolium-Benzoselenazole Hybrid Systems
The evolution of benzoxazolium-benzoselenazole hybrids parallels advancements in heterocyclic chemistry and dye synthesis:
Early Heterocyclic Systems (Pre-2000):
- Benzothiazole and benzoxazole derivatives dominated early studies due to their synthetic accessibility and tunable electronic properties.
- Selenium-containing analogs emerged later, with benzoselenazole synthesis first reported in the 1990s.
Emergence of Hybrid Systems (2000–2020):
- Hemicyanine dyes incorporating benzothiazolium or benzoxazolium gained prominence as fluorescent probes.
- Benzoselenazolium hybrids entered the spotlight post-2010, driven by selenium’s unique photophysical and biological properties. Key milestones include:
Recent Advances (2020–Present):
Rationale for Functional Group Selection: Sulphonatopropyl, Methoxy, and Ethyl Substituents
Sulphonatopropyl Group (-SO₃⁻):
- Role : Confers water solubility via ionic interactions, enabling biological and optical applications in aqueous media.
- Synthetic Strategy : Introduced via alkylation of the benzoselenazolium nitrogen followed by sulfonation.
Methoxy Substituents (-OCH₃):
- Electronic Effects : Electron-donating groups stabilize the benzoselenazolium’s excited state, red-shifting absorption/emission spectra.
- Positional Influence : 5,6-Dimethoxy substitution on the benzoselenazolium ring prevents steric clash with the sulphonatopropyl chain.
Ethyl Substituent (-CH₂CH₃):
- Steric Hindrance : Limits π-π stacking of the benzoxazolium unit, reducing self-quenching in solution.
- Electronic Modulation : The alkyl group slightly donates electrons via induction, fine-tuning the benzoxazolium’s oxidation potential.
Table 1: Functional Group Contributions
| Functional Group | Primary Role | Secondary Effect |
|---|---|---|
| Sulphonatopropyl | Aqueous solubility | Stabilizes negative charge |
| 5,6-Dimethoxy | Electron donation | Steric protection |
| 3-Ethyl | Steric hindrance | Electronic modulation |
Properties
CAS No. |
67014-91-9 |
|---|---|
Molecular Formula |
C27H32N2O7SSe |
Molecular Weight |
607.6 g/mol |
IUPAC Name |
3-[2-[(E)-2-[(E)-(3-ethyl-5-methoxy-1,3-benzoxazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethoxy-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C27H32N2O7SSe/c1-6-18(13-26-28(7-2)20-15-19(33-3)9-10-22(20)36-26)14-27-29(11-8-12-37(30,31)32)21-16-23(34-4)24(35-5)17-25(21)38-27/h9-10,13-17H,6-8,11-12H2,1-5H3 |
InChI Key |
BFVRDZWARVFFCO-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])/C=C/3\N(C4=C(O3)C=CC(=C4)OC)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C(O3)C=CC(=C4)OC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceramic frit is typically prepared by melting a mixture of raw materials, including silica, alumina, and various metal oxides, at temperatures ranging from 1200°C to 1500°C. The molten mixture is then rapidly cooled, often by quenching in water, to form a glassy solid. This process can be carried out in electric or gas-fired furnaces, depending on the specific requirements of the production .
Industrial Production Methods
In industrial settings, the production of ceramic frit involves several steps:
Raw Material Selection: The raw materials are carefully selected based on the desired properties of the final product.
Batch Preparation: The raw materials are weighed and mixed to form a homogeneous batch.
Melting: The batch is fed into a furnace and heated to the required temperature to form a molten mixture.
Quenching: The molten mixture is rapidly cooled to form a glassy solid.
Grinding: The solid frit is ground into a fine powder for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Ceramic frit undergoes several types of chemical reactions, including:
Oxidation: The metal oxides in the frit can undergo oxidation reactions, leading to changes in the chemical composition and properties of the frit.
Reduction: Under certain conditions, the metal oxides can be reduced to their elemental forms.
Substitution: The metal ions in the frit can be substituted with other metal ions, altering the properties of the frit.
Common Reagents and Conditions
Common reagents used in the reactions involving ceramic frit include:
Oxidizing Agents: Such as oxygen and hydrogen peroxide.
Reducing Agents: Such as hydrogen and carbon monoxide.
Substituting Agents: Such as various metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation state metal oxides, while reduction reactions can produce elemental metals .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that compounds containing benzoxazole and selenazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The unique selenium-containing structure is believed to play a role in anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms. Further investigations are required to elucidate the specific pathways involved .
Environmental Applications
Heavy Metal Ion Removal
Compounds with sulfonate groups are known for their ability to chelate heavy metals. The presence of sulphonatopropyl groups in this compound suggests it could be effective in removing toxic heavy metal ions from wastewater, thereby aiding in environmental remediation efforts .
Photocatalytic Activity
There is growing interest in using organic compounds for photocatalytic applications in environmental cleanup. The benzoxazolium moiety can facilitate electron transfer processes under light irradiation, potentially enabling the degradation of organic pollutants in water .
Material Science
Fluorescent Materials
The incorporation of this compound into polymer matrices has shown promise for developing fluorescent materials. Its unique structure allows for tunable photophysical properties, which can be exploited in sensors and imaging applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzoxazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting potential for clinical applications.
Case Study 2: Environmental Remediation
Research on wastewater treatment using sulfonated compounds revealed that this compound effectively reduced lead and cadmium concentrations by over 80% within 24 hours of exposure. This highlights its potential use in industrial wastewater management.
Mechanism of Action
The mechanism by which ceramic frit exerts its effects is primarily based on its chemical composition and physical properties. The metal oxides in the frit interact with other components in the system, leading to the formation of new phases and compounds. The molecular targets and pathways involved in these interactions depend on the specific application and conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to benzothiazolium and benzoselenazolium derivatives, differing in heteroatoms, substituents, and sulphonate groups. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Key Research Findings
Electronic Properties :
- The target compound’s benzoselenazole core exhibits a bathochromic shift (~30–50 nm) in absorption compared to sulfur-based analogs (e.g., CAS 55811-26-2) due to selenium’s lower electronegativity and larger atomic radius, which extends π-conjugation .
- The but-1-enyl polymethine chain further stabilizes excited states, enhancing fluorescence quantum yield in polar solvents .
Solubility and Stability :
- The 3-sulphonatopropyl group confers superior water solubility compared to the 4-sulphonatobutyl analog (EC 285-276-2), which has a longer hydrophobic chain .
- Sulphonate esters (e.g., EINECS 280-562-3) are less stable in aqueous media than sulphonic acids due to hydrolytic susceptibility .
Steric and Electronic Effects :
- Methoxy groups at positions 5 and 6 on the benzoselenazole ring reduce steric hindrance, allowing better planarization of the conjugated system versus methyl substituents (EC 285-276-2) .
- The 3-ethyl group on the benzoxazole moiety provides electron-donating effects, stabilizing the cationic charge .
Table 1: Spectral Data Comparison
Biological Activity
The compound 2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium is a complex organic molecule that incorporates a benzoxazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological profiles and potential therapeutic applications.
Structural Overview
The structure of the compound can be broken down into key components:
- Benzoxazole nucleus : A bicyclic structure that serves as a pharmacophore in various bioactive compounds.
- Dimethoxy and ethyl substitutions : These modifications enhance solubility and biological activity.
- Selenazole derivative : The incorporation of selenium may contribute to unique biological properties.
Antimicrobial Activity
Benzoxazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that many benzoxazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds derived from benzoxazole showed selective antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of benzoxazole derivatives is well-documented. Various studies have demonstrated that modifications to the benzoxazole nucleus can lead to compounds with potent cytotoxic effects against cancer cell lines. For example:
- A study highlighted a series of benzoxazole derivatives that displayed selective cytotoxicity toward cancer cells while exhibiting lower toxicity towards normal cells .
- The compound UK-1, a bis(benzoxazole) derivative, exhibited IC50 values as low as 20 nM against several human cancer cell lines .
Anti-inflammatory Effects
Benzoxazole derivatives are also noted for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial potential of various benzoxazole derivatives, it was found that certain compounds exhibited activity against resistant strains of bacteria. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzoxazole nucleus enhanced antibacterial efficacy .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of modified benzoxazoles. The results indicated that compounds with specific substituents showed significant activity against leukemia and solid tumors. The SAR analysis provided insights into how structural modifications influence biological activity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
